molecular formula C21H25ClN4O2 B11220682 2-{2-[4-(2-chlorobenzyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one

2-{2-[4-(2-chlorobenzyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B11220682
M. Wt: 400.9 g/mol
InChI Key: RXPHEIFDKHMOBY-UHFFFAOYSA-N
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Description

2-(2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-oxoethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound with a unique structure that includes a piperazine ring, a chlorophenyl group, and a hexahydrocinnolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-oxoethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form 4-(2-chlorobenzyl)piperazine. This intermediate is then reacted with ethyl 2-oxoacetate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. Solvents such as toluene and dichloromethane are often used in the reaction stages .

Chemical Reactions Analysis

Types of Reactions

2-(2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-oxoethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and alkylation reactions are common, using reagents such as bromine or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in an organic solvent like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-(2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-oxoethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-oxoethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can modulate various physiological responses, including inflammation and allergic reactions .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A second-generation antihistamine with a similar piperazine core.

    Hydroxyzine: Another antihistamine that shares structural similarities.

Uniqueness

What sets 2-(2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-oxoethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H25ClN4O2

Molecular Weight

400.9 g/mol

IUPAC Name

2-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C21H25ClN4O2/c22-18-7-3-1-6-17(18)14-24-9-11-25(12-10-24)21(28)15-26-20(27)13-16-5-2-4-8-19(16)23-26/h1,3,6-7,13H,2,4-5,8-12,14-15H2

InChI Key

RXPHEIFDKHMOBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCN(CC3)CC4=CC=CC=C4Cl

Origin of Product

United States

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